Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
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Overview
Description
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
The primary targets of Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby disrupting downstream signaling pathways .
Biochemical Pathways
The compound affects the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and survival . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
Its molecular weight (25507) suggests that it may have good bioavailability
Result of Action
In vitro studies have shown that the compound can inhibit the proliferation of cancer cells and induce apoptosis . It has also been found to significantly reduce the migration and invasion abilities of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has been found to interact with the fibroblast growth factor receptor (FGFR) family, which consists of four distinct isoforms (FGFR1–4) found across various tissue types . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Preparation Methods
The synthesis of Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves multi-step processes. One common synthetic route includes the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification to introduce the methyl carboxylate group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process .
Chemical Reactions Analysis
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine-6-carboxylate: Lacks the bromine substituent, which may result in different reactivity and biological activity.
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Differing in the position of the bromine and carboxylate groups, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-5-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODADBCTSKVBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-65-2 |
Source
|
Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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